Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate

Description

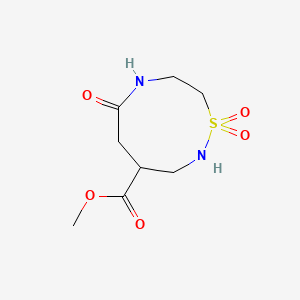

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is a complex organic compound with a unique structure that includes a thiadiazonane ring

Properties

Molecular Formula |

C8H14N2O5S |

|---|---|

Molecular Weight |

250.27 g/mol |

IUPAC Name |

methyl 1,1,6-trioxo-1,2,7-thiadiazonane-4-carboxylate |

InChI |

InChI=1S/C8H14N2O5S/c1-15-8(12)6-4-7(11)9-2-3-16(13,14)10-5-6/h6,10H,2-5H2,1H3,(H,9,11) |

InChI Key |

FCQCQNGEVVDEFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(=O)NCCS(=O)(=O)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it generally includes the formation of the thiadiazonane ring followed by the introduction of the carboxylate group. Common reagents used in the synthesis include sulfur-containing compounds and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- Methyl 1,1,3-trioxo-1lambda6,4-thiazepane-5-carboxylate

- Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylate

- Ethyl 2-methyl-1,1,3-trioxo-1lambda6-thiane-2-carboxylate

Uniqueness

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds known for their diverse biological activities. They have been studied for their potential in various fields, including pharmacology and agrochemicals. The presence of sulfur and nitrogen in their structure often contributes to their biological properties.

Biological Activities

1. Antimicrobial Activity:

Thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that certain thiadiazole compounds exhibit inhibitory effects on Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens like Candida species.

2. Anticancer Properties:

Research indicates that some thiadiazole derivatives possess anticancer activity. They can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. For example, derivatives of thiadiazole have been shown to inhibit the proliferation of various cancer cell lines.

3. Anti-inflammatory Effects:

Thiadiazoles may also exhibit anti-inflammatory properties. Some compounds in this class have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that specific modifications to the thiadiazole structure enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

| Compound Name | Activity | MIC (µg/mL) |

|---|---|---|

| Thiadiazole A | Bactericidal | 32 |

| Thiadiazole B | Bacteriostatic | 64 |

Case Study 2: Anticancer Activity

In another investigation, a novel thiadiazole compound was synthesized and tested against human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell viability.

| Treatment Dose (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

The mechanisms through which thiadiazole compounds exert their biological effects can vary significantly based on their specific chemical structure. Common mechanisms include:

- Enzyme Inhibition: Many thiadiazoles act as inhibitors of key enzymes involved in metabolic pathways.

- DNA Interaction: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation: Certain compounds may interact with cellular receptors, influencing signaling pathways associated with growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.